Structural Differentiation from Pterodontic Acid: Oxidation State and Molecular Targets
Pterodonoic acid (C15H20O3) differs from the closely related analog pterodontic acid (C15H22O2) by one oxygen atom and two hydrogen atoms, indicating a higher oxidation state due to the presence of a ketone group at C-7. This structural difference is critical for biological activity. A study on a sesquiterpene fraction (Fr 14) containing pterodonoic acid demonstrated inhibition of influenza A virus replication and attenuation of the inflammatory response by blocking NF-κB pathway activation [1]. In contrast, pterodontic acid and its hydroxylated derivatives were primarily characterized for antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, with no reported antiviral or NF-κB inhibitory activity [2].
| Evidence Dimension | Molecular formula and oxidation state |
|---|---|
| Target Compound Data | C15H20O3, contains a ketone group at C-7 |
| Comparator Or Baseline | Pterodontic acid (C15H22O2, CAS 185845-89-0) |
| Quantified Difference | Δ 1 oxygen atom and 2 hydrogen atoms |
| Conditions | Structural analysis via UHPLC/Q-TOF-MS and NMR |
Why This Matters
The higher oxidation state of pterodonoic acid is directly linked to its unique antiviral mechanism (NF-κB inhibition), a property not reported for pterodontic acid, making it the required compound for influenza research.
- [1] Wang, Y. T., et al. (2017). Inhibition of influenza virus via a sesquiterpene fraction isolated from Laggera pterodonta by targeting the NF-κB and p38 pathways. BMC Complementary and Alternative Medicine, 17, 25. View Source
- [2] Li, S. L., & Ding, J. K. (1996). FOUR NEW SESQUITERPENOIDS FROM LAGGERA PTERODONTA. Plant Diversity, 18(03), 1-3. View Source
